Home > Products > Screening Compounds P132414 > N-(2-methoxyethyl)-4-(1-piperidinylmethyl)benzamide
N-(2-methoxyethyl)-4-(1-piperidinylmethyl)benzamide -

N-(2-methoxyethyl)-4-(1-piperidinylmethyl)benzamide

Catalog Number: EVT-5009485
CAS Number:
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine []

Compound Description: This compound, designated as 8a in the research paper, acts as a potent inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). It exhibits a Ki value of 18 µM, indicating its strong binding affinity to the enzyme's active site. Notably, this compound is non-amino acid-based, setting it apart from typical hDDAH-1 inhibitors. This unique characteristic contributes to its high selectivity towards other enzymes within the nitric oxide-modulating system, minimizing potential off-target effects. Crystallographic studies have revealed a distinct binding mode of 8a within the hDDAH-1 active site []. Researchers have also developed an N-hydroxyguanidine prodrug of 8a, denoted as 11, to enhance its pharmacological properties [].

Relevance: This compound shares the 2-methoxyethyl moiety with the target compound, N-(2-methoxyethyl)-4-(1-piperidinylmethyl)benzamide. Although 8a functions as an enzyme inhibitor, its structural similarity in this specific region suggests potential similarities in physicochemical properties, such as polarity and lipophilicity, which might influence absorption, distribution, metabolism, and excretion (ADME) profiles [].

2. 4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide [, ]

Compound Description: This compound, referred to as DS2OMe (1) in the study, is a potential positron emission tomography (PET) radioligand developed for visualizing δ-containing GABAA receptors in the brain [, ]. It exhibits high selectivity for these receptors, which are implicated in various brain diseases. The research focused on characterizing DS2OMe, synthesizing its carbon-11 radiolabeled version ([11C]DS2OMe), and evaluating its efficacy in a domestic pig model [, ].

Relevance: This compound shares the benzamide core structure with the target compound, N-(2-methoxyethyl)-4-(1-piperidinylmethyl)benzamide. Additionally, both compounds contain an aromatic ring directly attached to the benzamide moiety, with DS2OMe featuring a methoxy group at the para position of the benzene ring, while the target compound incorporates a piperidinylmethyl substituent at the para position [, ]. This structural similarity suggests potential overlap in their binding affinities to certain targets, particularly those interacting with benzamide derivatives [, ].

3. 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide []

Compound Description: This compound, designated as JC-171, is a rationally designed hydroxyl sulfonamide analog investigated as a potential therapeutic agent for multiple sclerosis (MS) []. JC-171 acts as a selective inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome, a critical component of the innate immune system []. Excessive activation of the NLRP3 inflammasome contributes to the pathogenesis of MS and other neurological disorders. JC-171 effectively inhibits LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages with an IC50 of 8.45 ± 1.56 μM, highlighting its potent anti-inflammatory properties [].

Relevance: This compound shares the benzamide core and the methoxy group on the benzene ring with the target compound, N-(2-methoxyethyl)-4-(1-piperidinylmethyl)benzamide. The presence of these common structural motifs suggests potential similarities in their interactions with biological targets, particularly those recognizing benzamide derivatives with a methoxy substituent [].

4. N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide []

Compound Description: This compound, designated as (S)-17b in the research, acts as a potent and selective inhibitor of class I histone deacetylases (HDACs) []. It exhibits strong inhibitory activity against various human class I HDAC isoforms and demonstrates significant anticancer activity against the human myelodysplastic syndrome (SKM-1) cell line in vitro. Importantly, (S)-17b effectively increases intracellular levels of acetyl-histone H3 and p21, proteins involved in cell cycle regulation and tumor suppression []. This compound also induces G1 cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent. Oral administration of (S)-17b in SKM-1 xenograft models resulted in excellent in vivo antitumor activity, further supporting its therapeutic potential [].

Relevance: This compound, like the target compound N-(2-methoxyethyl)-4-(1-piperidinylmethyl)benzamide, features a benzamide core structure. Notably, both compounds share a substituted phenyl ring directly linked to the benzamide moiety. While the specific substituents differ, this shared structural feature suggests potential similarities in their binding affinities to specific targets, particularly those interacting with benzamide derivatives bearing aromatic substitutions [].

5. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide [, ]

Compound Description: This compound, known as Hu7691 (B5), acts as a potent and selective inhibitor of Akt (protein kinase B) [, ]. It exhibits a 24-fold selectivity for Akt1 over Akt2, showcasing its specificity towards different isoforms of the enzyme []. This selectivity is notable as Akt2 inhibition has been linked to cutaneous toxicity, a common side effect of Akt inhibitors in clinical trials []. Hu7691 demonstrates low activity in inducing apoptosis in HaCaT keratinocytes (human skin cells), suggesting a reduced risk of skin-related adverse effects []. Additionally, it exhibits promising kinase selectivity, effectively targeting Akt while minimizing off-target interactions with other kinases [].

Relevance: Both this compound and the target compound N-(2-methoxyethyl)-4-(1-piperidinylmethyl)benzamide belong to the benzamide class of compounds. Notably, both feature a substituted piperidine ring, although the position and nature of the substitution differ. The presence of this shared structural motif, a cyclic amine linked to the benzamide core, suggests potential similarities in their interactions with biological targets, particularly those recognizing benzamide derivatives with cyclic amine substituents [, ].

6. 6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene []

Compound Description: This compound, referred to as FMPD, is a potential novel antipsychotic with a distinct pharmacological profile []. It exhibits high affinity for dopamine D2 (Ki = 6.3 nM), 5-HT2A (Ki = 7.3 nM), and 5-HT6 (Ki = 8.0 nM) human recombinant receptors []. Notably, it shows lower affinity for histamine H1 (Ki = 30 nM) and 5-HT2C (Ki = 102 nM) human recombinant receptors compared to olanzapine, a commonly used antipsychotic []. This reduced affinity for H1 and 5-HT2C receptors suggests that FMPD might have a lower risk of causing weight gain and metabolic disturbances, common side effects associated with some antipsychotics [].

Relevance: Like the target compound N-(2-methoxyethyl)-4-(1-piperidinylmethyl)benzamide, this compound contains a 2-methoxyethyl moiety. Although FMPD acts on different targets, this structural similarity indicates potential similarities in their physicochemical properties. This commonality suggests that understanding the ADME properties of one compound might provide insights into the behavior of the other [].

Properties

Product Name

N-(2-methoxyethyl)-4-(1-piperidinylmethyl)benzamide

IUPAC Name

N-(2-methoxyethyl)-4-(piperidin-1-ylmethyl)benzamide

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

InChI

InChI=1S/C16H24N2O2/c1-20-12-9-17-16(19)15-7-5-14(6-8-15)13-18-10-3-2-4-11-18/h5-8H,2-4,9-13H2,1H3,(H,17,19)

InChI Key

CSMFCVZNSRUGTA-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2CCCCC2

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.